molecular formula C12H9FO2S B7469058 [1,1'-Biphenyl]-2-sulfonyl fluoride

[1,1'-Biphenyl]-2-sulfonyl fluoride

Cat. No.: B7469058
M. Wt: 236.26 g/mol
InChI Key: JKTYIIAAAZPIFQ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-sulfonyl fluoride: is an organic compound with the molecular formula C12H9FO2S It is a sulfonyl fluoride derivative of biphenyl, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-sulfonyl fluoride typically involves the reaction of biphenyl with sulfonyl fluoride reagents. One common method is the direct fluorination of biphenyl sulfonates or sulfonic acids using reagents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition and ensure high yields.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-sulfonyl fluoride may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of phase transfer catalysts can also enhance the reaction rate and selectivity, making the process more viable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Oxidizing agents like H2O2 or KMnO4 in aqueous or organic solvents.

Major Products:

    Nucleophilic Substitution: Sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: Sulfonyl hydride derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-2-sulfonyl fluoride is used as a building block in organic synthesis, particularly in the development of sulfonyl-containing compounds. It serves as a precursor for the synthesis of various functionalized biphenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .

Biology: In biological research, [1,1’-Biphenyl]-2-sulfonyl fluoride is employed as a probe for studying enzyme mechanisms and protein interactions. Its ability to form stable covalent bonds with specific amino acid residues makes it useful in the design of enzyme inhibitors and activity-based probes .

Medicine: The compound’s potential as a pharmacophore has been explored in the development of novel therapeutic agents. Its derivatives have shown promise in targeting specific enzymes and receptors, making it a valuable scaffold in drug discovery .

Industry: In industrial applications, [1,1’-Biphenyl]-2-sulfonyl fluoride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes, including polymerization and surface modification .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids, proteins, and other biomolecules. This covalent modification can inhibit enzyme activity, alter protein function, or modulate signaling pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: [1,1’-Biphenyl]-2-sulfonyl fluoride is unique due to its specific substitution pattern on the biphenyl ring, which can influence its reactivity and selectivity in chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

2-phenylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTYIIAAAZPIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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